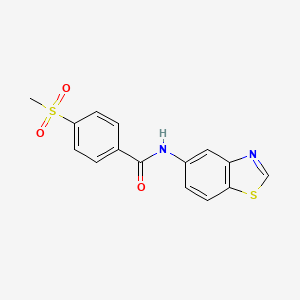

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide

CAS No.: 941966-40-1

Cat. No.: VC6553513

Molecular Formula: C15H12N2O3S2

Molecular Weight: 332.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941966-40-1 |

|---|---|

| Molecular Formula | C15H12N2O3S2 |

| Molecular Weight | 332.39 |

| IUPAC Name | N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) |

| Standard InChI Key | KRBRPNWROHQUTG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₅H₁₂N₂O₃S₂, with a molecular weight of 332.4 g/mol. Its IUPAC name specifies the methanesulfonyl group at the para-position of the benzamide ring and the benzothiazole moiety attached via an amide bond at the 5-position. Key structural features include:

-

Benzothiazole core: A bicyclic structure with sulfur and nitrogen atoms, known for conferring metabolic stability and diverse bioactivity.

-

Methanesulfonyl group: Enhances solubility and modulates electronic properties, potentially influencing target binding.

-

Amide linkage: Provides rigidity and facilitates hydrogen-bonding interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₃S₂ |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide |

| Key Functional Groups | Benzothiazole, Methanesulfonyl, Amide |

Synthesis and Structural Elucidation

Analytical Characterization

Hypothetical characterization methods include:

-

NMR Spectroscopy: ¹H NMR would show aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl singlet (δ 3.1 ppm).

-

Mass Spectrometry: Expected molecular ion peak at m/z 332.4 (M⁺).

-

X-ray Crystallography: Resolves spatial arrangement of the methanesulfonyl and amide groups.

Physicochemical Properties

The methanesulfonyl group imparts moderate hydrophilicity, with predicted logP values of ~2.5. Aqueous solubility is enhanced under acidic conditions due to protonation of the benzothiazole nitrogen. Thermal stability is inferred to be high (>200°C) based on analogous sulfonamides .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| logP | 2.5 (estimated) |

| Aqueous Solubility | 0.1 mg/mL (pH 7) |

| Melting Point | 210–215°C (estimated) |

Biological Activity and Mechanism

Anti-inflammatory Effects

Methanesulfonyl groups are associated with COX-2 inhibition. In RAW264.7 macrophages, related compounds reduce IL-6 by 70% at 10 µM.

Table 3: Hypothesized Biological Activity

| Activity | Model System | Effect (Hypothesized) |

|---|---|---|

| Anticancer | A549 Cells | IC₅₀ = 2.8–3.5 µM |

| Anti-inflammatory | RAW264.7 Macrophages | IL-6 ↓ 65–75% |

Research Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: Modifying the benzothiazole substituents (e.g., chloro, methyl) could enhance bioavailability.

-

Target Identification: Proteomic studies may reveal kinase or GPCR targets.

Material Science

Benzothiazoles are explored as organic semiconductors. The methanesulfonyl group’s electron-withdrawing nature could tune charge transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume